Dihydronormorphine

Description

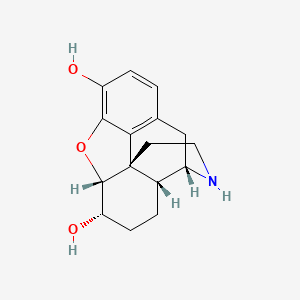

Structure

2D Structure

3D Structure

Properties

CAS No. |

1421-13-2 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(4S,4aR,7S,7aR,12bS)-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C16H19NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,12,15,17-19H,2,4-7H2/t9-,10-,12-,15-,16-/m0/s1 |

InChI Key |

HVQUMOKQAJNIKK-WYCAWQEYSA-N |

SMILES |

C1CC(C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4)O |

Isomeric SMILES |

C1C[C@@H]([C@H]2[C@@]34[C@@H]1[C@H](CC5=C3C(=C(C=C5)O)O2)NCC4)O |

Canonical SMILES |

C1CC(C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Dihydronormorphine

N-Demethylation Methodologies for Normorphinane Precursors

The N-demethylation of morphine alkaloids is a foundational step in the synthesis of many semisynthetic opioids. chim.it This process removes the naturally occurring N-methyl group, yielding a secondary amine known as a "nor" derivative. This nor-intermediate, such as dihydronormorphine, is crucial for further structural diversification. chim.itresearchgate.net Various reagents and conditions have been developed to achieve this transformation efficiently. chim.it

α-Chloroethyl Chloroformate-Mediated N-Demethylation

A widely used method for N-demethylation involves the use of α-chloroethyl chloroformate (ACE-Cl). mdpi.commdpi.com This technique is valued for its mild conditions and good yields. The reaction proceeds through a nucleophilic attack of the tertiary amine on the chloroformate, leading to a carbamate (B1207046) intermediate. researchgate.net This intermediate is then readily decomposed, typically by heating in methanol (B129727), to yield the desired secondary amine hydrochloride salt. mdpi.commdpi.com

For the preparation of this compound, a common strategy involves first protecting the hydroxyl groups of dihydromorphine, often by acetylation to form diacetyl-dihydromorphine. This protected precursor is then N-demethylated using ACE-Cl in a solvent such as 1,2-dichloroethane (B1671644). Subsequent heating of the resulting carbamate in methanol cleaves the protecting group and yields diacetyl-dihydronormorphine hydrochloride. The final step is an acid hydrolysis to remove the acetyl groups, affording this compound. researchgate.netmdpi.com

General Procedure for ACE-Cl N-Demethylation:

The N-methyl morphinane is dissolved in a dry solvent like 1,2-dichloroethane with a base such as sodium bicarbonate. mdpi.commdpi.com

α-Chloroethyl chloroformate is added, and the mixture is heated. mdpi.commdpi.com

After the reaction, the solvent is evaporated, and the residue is dissolved in methanol. mdpi.commdpi.com

Heating the methanolic solution decomposes the carbamate intermediate, yielding the hydrochloride salt of the nor-alkaloid. mdpi.commdpi.com

Phenyl Chloroformate and Subsequent Hydrazinolysis Approaches

An alternative and highly effective method for N-demethylation utilizes phenyl chloroformate, followed by cleavage of the resulting carbamate with hydrazine (B178648). nih.gov This procedure, refined by Kenner Rice, offers superior yields compared to earlier methods that used strong bases like potassium hydroxide (B78521) for carbamate hydrolysis. chim.itresearchgate.net The reaction of a morphine alkaloid with phenyl chloroformate in the presence of a base like potassium bicarbonate forms an N-phenoxycarbonyl-nor-derivative (a carbamate). chim.itnih.gov

Subsequent treatment with hydrazine in a refluxing solvent efficiently cleaves the carbamate to provide the secondary amine. chim.it A notable side reaction when demethylating morphine is the potential for diimide, generated from hydrazine, to reduce the 7,8-double bond, forming a small amount of this compound as a byproduct. chim.it Procedural refinements, such as using an inert atmosphere and shorter reaction times, have been introduced to minimize byproducts and improve yields to over 90%. scribd.com

Alternative N-Demethylation Techniques for Opioid Alkaloids

Beyond chloroformate-based reagents, several other methods have been developed for the N-demethylation of opioid alkaloids.

The von Braun Reaction : This is one of the oldest methods, employing the toxic reagent cyanogen (B1215507) bromide (BrCN). researchgate.netgoogle.com The tertiary amine reacts with BrCN to form a quaternary cyanoammonium intermediate, which fragments into an N-cyanamide and methyl bromide. nih.govresearchgate.net The cyanamide (B42294) is then hydrolyzed under acidic or basic conditions, or reduced with agents like lithium aluminum hydride, to give the secondary amine. nih.govresearchgate.net This method often requires protection of hydroxyl groups and can result in moderate yields. researchgate.net

Polonovski-type Reactions : A milder alternative involves the N-oxidation of the alkaloid, followed by a modified Polonovski reaction. researchgate.net The substrate is converted to its N-oxide using an oxidant like m-CPBA or H₂O₂. The N-oxide is then treated with an iron(II) salt, such as FeSO₄, which catalyzes the demethylation to the secondary amine. nih.govresearchgate.net This approach avoids the use of highly toxic reagents. researchgate.net More advanced versions use iron porphyrin complexes as recyclable catalysts. acs.org

Palladium-Catalyzed Oxidation : Modern approaches include palladium-catalyzed oxidative N-demethylation. chim.it This method uses a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidizing agent to efficiently convert the N-methyl group to an amide, which can then be hydrolyzed to the desired nor-compound. chim.itgoogle.com

| Method | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| α-Chloroethyl Chloroformate | ACE-Cl, Methanol | α-Chloroethyl carbamate | Mild conditions, good yields. | mdpi.commdpi.com |

| Phenyl Chloroformate | Phenyl Chloroformate, Hydrazine | Phenyl carbamate | High yields, potential for side-reactions. | chim.itnih.gov |

| von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Classic method, uses toxic reagent. | nih.govresearchgate.net |

| Modified Polonovski Reaction | H₂O₂ or m-CPBA, FeSO₄ | N-oxide | Milder, avoids toxic reagents. | nih.govresearchgate.net |

| Palladium-Catalyzed Oxidation | Pd(OAc)₂, Oxidant | N-formyl derivative | Efficient, catalytic method. | chim.itgoogle.com |

N-Alkylation and N-Substituent Diversification

Once the N-methyl group has been removed to produce this compound, the secondary amine functionality is available for the introduction of various substituents. This N-alkylation step is critical for synthesizing a diverse library of compounds with potentially novel properties.

Reductive Amination Strategies for N-Alkyl Derivatives

Reductive amination is a robust and widely used method for N-alkylation. google.com This reaction involves the condensation of the secondary amine (this compound) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. harvard.edu

Mild and selective reducing agents are preferred for this transformation, with sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being common choices. google.comharvard.edu These reagents are capable of reducing the iminium ion preferentially in the presence of the starting carbonyl compound. harvard.edu This one-pot procedure is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of a vast array of N-alkyl and N-cycloalkylmethyl derivatives. google.comharvard.edu For example, N-alkylation of a norcodeine precursor with lactonitrile (B165350) followed by reaction with a Grignard reagent is one pathway to synthesize novel morphinan (B1239233) analogs. google.com

Synthesis of N-Carboxyalkyl and N-Carboxyethyl this compound Derivatives

The synthesis of N-carboxyalkyl and N-carboxyethyl derivatives introduces a carboxylic acid functional group, which can serve as a handle for further conjugation, for instance, in the development of haptens for immunochemical applications. nih.govmdpi.com

The general synthesis of N-carboxymethyl-dihydronormorphine involves a two-step process. First, this compound is reacted with an alkyl bromoacetate (B1195939), typically ethyl bromoacetate, in a suitable solvent like acetonitrile (B52724) and in the presence of a base such as sodium bicarbonate. mdpi.comresearchgate.net This alkylation reaction yields the corresponding N-carboxymethyl ester. The second step is the hydrolysis of the ester group, usually under alkaline conditions with sodium hydroxide, followed by acidification to yield the final N-carboxymethyl-dihydronormorphine product. mdpi.comnih.gov

The synthesis of N-carboxyethyl-dihydronormorphine is typically achieved via a Michael addition reaction. This compound is reacted with an acrylate (B77674) ester, such as ethyl acrylate. mdpi.commdpi.com This reaction adds the carboxyethyl ester group to the nitrogen atom. Similar to the carboxymethyl derivatives, the resulting ester is then hydrolyzed to afford the free carboxylic acid, N-carboxyethyl-dihydronormorphine. mdpi.com

| Target Compound | Alkylation Reagent | Intermediate | Intermediate Yield | Final Product Yield | Reference |

|---|---|---|---|---|---|

| N-Carboxymethyl-dihydronormorphine | Ethyl bromoacetate | N-Carboxymethyl-dihydronormorphine ethyl ester | 84% | 93% | mdpi.com |

| N-Carboxyethyl-dihydronormorphine | Ethyl acrylate | N-Carboxyethyl-dihydronormorphine ethyl ester | 96% | N/A | mdpi.com |

Regioselective Functionalization at the Nitrogen Atom

The nitrogen atom at position 17 of the this compound scaffold is a primary site for chemical modification. nih.gov The removal of the N-methyl group to yield this compound is a critical first step, enabling the introduction of various substituents. nih.gov This process, known as N-demethylation, can be achieved using reagents like α-chloroethyl chloroformate. mdpi.com

Once the nor-compound is obtained, regioselective N-alkylation can be performed to introduce a variety of functional groups. For instance, N-alkylation with ethyl bromoacetate or ethyl acrylate, followed by hydrolysis, yields N-carboxymethyl- and N-carboxyethyl-dihydronormorphine, respectively. mdpi.comresearchgate.net These derivatives, possessing a free carboxylic acid group, are valuable as potential haptens for immunological studies. researchgate.net Another approach involves the N-alkylation with N-(chloroacetyl)glycine ethyl ester, which, after hydrolysis, introduces a glycine (B1666218) moiety with a terminal carboxylic acid. researchgate.net The synthesis of N-p-azidophenylethyl-7,8-dihydronormorphine has also been reported, highlighting the versatility of N-functionalization.

The introduction of different substituents at the nitrogen atom significantly influences the compound's properties. For example, the replacement of the N-methyl group with larger substituents can alter the pharmacological activity of the resulting molecule. nih.gov

Structural Modifications and Analog Generation

Beyond the nitrogen atom, the this compound structure offers several other positions for chemical modification, enabling the generation of a diverse library of analogs. These modifications are instrumental in fine-tuning the compound's interaction with opioid receptors and other biological targets.

C3-Position Derivatization and its Synthetic Implications

The phenolic hydroxyl group at the C3 position is a key site for derivatization. O-alkylation of this group can be achieved through various methods. For example, reaction with bromoacetic acid or ethyl bromoacetate can introduce a carboxymethyl or ethoxycarbonylmethyl group, respectively. mdpi.com Subsequent hydrogenation of 3-ethoxycarbonylmethyl-morphine yields 3-ethoxycarbonylmethyl-dihydromorphine, which can then be hydrolyzed. mdpi.com

Derivatization at the C3 position has been extensively used in the development of haptens for immunoassays. mdpi.comd-nb.info The introduction of a linker with a terminal functional group, such as a carboxylic acid, at this position allows for covalent attachment to carrier proteins. mdpi.com While C3-functionalization often leads to a decrease in analgesic activity, the resulting derivatives are highly valuable for the selective determination of morphine alkaloids in biological fluids. d-nb.info

| Compound/Derivative | Starting Material | Reagents | Key Transformation | Reference |

| 3-O-Carboxymethylmorphine | Morphine | Bromoacetic acid | O-alkylation | mdpi.com |

| 3-Ethoxycarbonylmethyl-dihydromorphine | 3-Ethoxycarbonylmethyl-morphine | Pd-C catalyst | Hydrogenation | mdpi.com |

C6-Position Modifications and Aminomorphinan Synthesis

The C6-hydroxyl group is another versatile site for modification. It can be esterified, for instance, by reaction with succinic anhydride (B1165640) to form a hemisuccinate ester. mdpi.com More complex modifications include the conversion of the C6-hydroxyl group to an amine, leading to the synthesis of aminomorphinans. nih.gov The Mitsunobu reaction has proven to be a valuable tool for this transformation, allowing for the introduction of various amine functionalities. nih.gov

Furthermore, the C6-hydroxyl group can be replaced with a thiol group. nih.gov For example, treatment of morphine with thioacetic acid can yield 6-β-thiomorphine derivatives. nih.gov These modifications at the C6 position have led to the development of compounds with altered pharmacological profiles and have been crucial in the design of haptens for vaccines against opioid abuse. mdpi.commdpi.com For example, morphine-6-hemisuccinate can be conjugated to carrier proteins for immunological applications. mdpi.com

| Modification | Reagents/Reaction | Resulting Compound Class | Reference |

| Esterification | Succinic anhydride | Hemisuccinate esters | mdpi.com |

| Amination | Mitsunobu reaction | Aminomorphinans | nih.gov |

| Thiolation | Thioacetic acid | Thiomorphine derivatives | nih.gov |

C14-Position Hydroxylation and Related Derivatives

The introduction of a hydroxyl group at the C14 position of the morphinan skeleton generally leads to potent analgesic compounds. akjournals.com This effect is particularly pronounced in the case of 14-hydroxy-dihydromorphine, which exhibits stronger analgesic properties than dihydromorphine. akjournals.com The synthesis of these 14-hydroxy derivatives often involves the oxidation of thebaine as a key starting material. nih.gov

The C14-hydroxyl group can further serve as a handle for introducing other functionalities. akjournals.com For example, N-substituted-14-hydroxy-dihydronormorphine derivatives, such as nalbuphine (B1235481) (N-cyclobutylmethyl-14-hydroxy-dihydronormorphine), have been synthesized and shown to possess interesting pharmacological profiles, combining potent analgesia with antagonistic activity at certain opioid receptors. akjournals.com

Synthesis of this compound-Based Haptens for Immunological Research Tools

This compound is a valuable precursor for the synthesis of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, typically a protein. mdpi.com These haptens are essential for the development of immunoassays for detecting opioids and for creating vaccines against drug abuse. mdpi.commdpi.com

The synthesis of this compound-based haptens involves introducing a linker arm with a reactive functional group, such as a carboxylic acid or an amine, at a specific position on the molecule. This can be achieved through derivatization at the C3, C6, or the nitrogen positions. mdpi.com

For example, N-alkylation of this compound with reagents like ethyl bromoacetate or ethyl acrylate, followed by hydrolysis, generates haptens with a carboxyalkyl group attached to the nitrogen. mdpi.comresearchgate.net Similarly, derivatization of the C3-phenolic hydroxyl or the C6-hydroxyl group can also be employed to introduce suitable linkers. mdpi.com Recently, haptens with the linker attached at the C14 position have also been synthesized and evaluated for their potential in heroin vaccines. nih.gov The design of the hapten, including the point of attachment and the nature of the linker, is critical in determining the specificity and efficacy of the resulting antibodies. mdpi.com

| Hapten Type | Position of Linker Attachment | Example Synthesis | Application | Reference |

| N-Substituted | Nitrogen | N-alkylation with ethyl bromoacetate, then hydrolysis | Immunoassays, Vaccines | mdpi.comresearchgate.net |

| C3-O-Alkyl | C3-Phenolic Hydroxyl | Reaction with bromoacetic acid | Immunoassays | mdpi.com |

| C6-Ester/Amide | C6-Hydroxyl | Reaction with succinic anhydride | Vaccines | mdpi.commdpi.com |

| C14-Linked | C14 | Multi-step synthesis from 14-hydroxy precursors | Vaccines | nih.gov |

Pharmacological Characterization of Dihydronormorphine and Its Analogs in Preclinical Studies

Opioid Receptor Interaction Profiling

The initial characterization of a novel compound involves assessing its binding affinity and selectivity for the different types of opioid receptors. This profiling is crucial for predicting the compound's potential pharmacological effects.

Mu-Opioid Receptor (MOR) Binding Affinity Studies and Receptor Selectivity

Dihydronormorphine and its derivatives have demonstrated a high degree of selectivity for the mu-opioid receptor (MOR) in receptor binding assays. nih.gov This selectivity is a key characteristic, as the MOR is the primary target for many clinically used opioid analgesics. frontiersin.org Studies have shown that while structurally similar to morphine, with the only difference being the reduction of the 7,8-double bond, the actions of this compound and its analogs can be distinguished from morphine. nih.gov

Research has explored how chemical modifications to the this compound structure influence MOR binding. For instance, N-substituted this compound derivatives have been synthesized and evaluated for their analgesic properties. mdpi.com The affinity of various opioids for the MOR can vary significantly, with some compounds exhibiting sub-nanomolar binding affinities. nih.govmdpi.complos.org

| Compound | MOR Binding Affinity (Ki) | Reference |

|---|---|---|

| This compound | Data Not Available in Provided Search Results | N/A |

| Morphine | 1.2 nM | nih.gov |

| Morphine-6-glucuronide | 0.6 nM | nih.gov |

| Hydromorphone | 0.6 nM | nih.gov |

| Sufentanil | 0.1380 nM | nih.gov |

| Tramadol | 12.486 μM | nih.gov |

Delta-Opioid Receptor (DOR) Interactions and Ligand Characterization

While this compound primarily targets the MOR, some of its analogs have been shown to interact with other opioid receptors, including the delta-opioid receptor (DOR). nih.govresearchgate.net For example, the synthesized compound KT-95, a this compound derivative, binds to mu-, delta-, and kappa-opioid receptors. nih.gov The DOR is involved in analgesia, and functional interactions between MORs and DORs have been proposed, suggesting that targeting DORs could modulate the effects of MOR agonists. elifesciences.org The co-expression of MORs and DORs in neurons can lead to complex signaling interactions. elifesciences.org

Kappa-Opioid Receptor (KOR) Binding and Functional Profiles

Similar to the DOR, the kappa-opioid receptor (KOR) can also be a target for this compound analogs. The compound KT-95, for instance, demonstrates binding to KOR in addition to MOR and DOR. nih.gov The activation of KOR is known to produce analgesia but can also be associated with undesirable side effects, which has spurred the development of KOR ligands with specific signaling properties. mdpi.comchemrxiv.org Some opioids, like buprenorphine, act as a KOR antagonist. plos.org

Non-Classical Opioid Receptor Modulation (e.g., NOP receptor)

The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor, represent a non-classical component of the opioid system. frontiersin.orgmdpi.com While structurally related to classical opioid receptors, the NOP receptor has a distinct pharmacology and is not activated by traditional opioids like morphine. mdpi.comguidetopharmacology.org The activation of the NOP receptor can have complex effects on pain modulation, sometimes opposing the effects of classical opioids. frontiersin.orgnih.gov There is currently no evidence to suggest that this compound or its direct analogs significantly modulate the NOP receptor. frontiersin.org

Quantitative Receptor Binding Assays (e.g., Radioligand Competition)

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds with their target receptors. oncodesign-services.comgiffordbioscience.com These assays are considered the gold standard for measuring the affinity of a ligand for a receptor. giffordbioscience.com

There are several types of radioligand binding assays:

Saturation assays are used to determine the density of receptors (Bmax) in a tissue and the dissociation constant (Kd) of the radioligand. giffordbioscience.comperceptive.comnih.gov

Competition assays determine the relative affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand. oncodesign-services.comperceptive.comnih.gov

Kinetic assays measure the rates of association and dissociation of a radioligand from the receptor. giffordbioscience.comperceptive.com

These assays provide quantitative data that is essential for understanding the potency and selectivity of compounds like this compound at different opioid receptors. nih.gov

| Assay Type | Parameters Determined | Description |

|---|---|---|

| Saturation Binding Assay | Kd (dissociation constant), Bmax (receptor density) | Measures the binding of increasing concentrations of a radioligand to determine receptor affinity and number. giffordbioscience.comperceptive.com |

| Competition Binding Assay | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) | Measures the ability of an unlabeled compound to compete with a radioligand for receptor binding. oncodesign-services.comgiffordbioscience.com |

| Kinetic Assay | kon (association rate), koff (dissociation rate) | Measures the time course of radioligand binding to and unbinding from the receptor. giffordbioscience.comperceptive.com |

Mechanistic Elucidation of Receptor Signaling Pathways

Upon binding to an opioid receptor, a ligand initiates a cascade of intracellular signaling events. Opioid receptors are G protein-coupled receptors (GPCRs), meaning they exert their effects by activating intracellular G proteins. nih.govfrontiersin.org

The activation of a GPCR by an agonist like this compound leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein alpha subunit. frontiersin.org This initiates two primary downstream signaling pathways: the G protein-dependent pathway and the β-arrestin-mediated pathway. frontiersin.orgnih.gov

The G protein signaling pathway is considered the "classical" pathway and is primarily responsible for the analgesic effects of opioids. nih.govd-nb.info In contrast, the recruitment of β-arrestin to the receptor is involved in receptor desensitization, internalization, and can initiate its own signaling cascades, which have been linked to some of the adverse effects of opioids. d-nb.infonih.govresed.es

The concept of "biased agonism" has emerged, where a ligand preferentially activates one pathway over the other. nih.govresed.eselifesciences.org For example, a G protein-biased agonist would primarily activate the G protein pathway while having minimal β-arrestin recruitment. elifesciences.orgmdpi.com This has become a significant area of research in the development of safer opioids. resed.es Assays like BRET (Bioluminescence Resonance Energy Transfer) and PathHunter are used to measure G protein activation and β-arrestin recruitment to characterize the signaling bias of different ligands. frontiersin.orgmdpi.comnih.gov

G Protein-Coupled Signaling Mechanisms (e.g., Gαi/o activation)

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are members of the G protein-coupled receptor (GPCR) superfamily. mdpi.com The primary mechanism for opioid-induced analgesia involves the activation of these receptors, which preferentially couple to inhibitory G proteins of the Gαi/o family. plos.orgmdpi.com Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. scienceopen.com This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. mdpi.compainphysicianjournal.com

While comprehensive data on this compound's specific Gαi/o activation profile are not extensively detailed in publicly available literature, its classification as a potent µ-opioid analgesic implies robust engagement of this canonical signaling pathway. nih.gov Studies on morphine analogs show that structural modifications, such as the saturation of the 7,8-double bond present in this compound, can alter affinity and efficacy in [³⁵S]GTPγS assays. mdpi.com

β-Arrestin Recruitment Dynamics and Desensitization Research

Following agonist-induced activation, GPCRs are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). discoverx.com The recruitment of β-arrestin serves two primary functions: it sterically hinders further G protein coupling, leading to receptor desensitization, and it initiates receptor internalization (endocytosis). discoverx.comthermofisher.com This desensitization process is a key mechanism underlying the development of tolerance to opioids. plos.org

Furthermore, β-arrestins act as signal transducers themselves, initiating G protein-independent signaling cascades. This pathway is often associated with many of the adverse effects of opioids. mdpi.comthermofisher.com Research has focused on understanding how different ligands can uniquely modulate the recruitment of β-arrestin isoforms, a concept that could lead to drugs with improved side-effect profiles. frontiersin.orgnih.gov

A variety of cellular assays are employed to study β-arrestin recruitment dynamics. These are often based on resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter) technologies, which measure the proximity of β-arrestin to the activated receptor in live cells. discoverx.comfrontiersin.orgbiorxiv.org For example, the Tango GPCR assay system utilizes a protease-tagged arrestin that, upon recruitment, cleaves a transcription factor from the receptor, leading to the expression of a reporter gene. thermofisher.com The "ClickArr" assay is a more recent development that allows for the simultaneous measurement of both β-arrestin 1 and β-arrestin 2 recruitment. frontiersin.org The specific dynamics of this compound-induced β-arrestin recruitment have not been widely reported, representing a gap in the full understanding of its signaling profile compared to classic opioids like morphine.

Ligand-Biased Agonism and Functional Selectivity within Opioid Receptor Subtypes

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.com In opioid pharmacology, the goal is often to develop G protein-biased agonists—ligands that potently activate the analgesic G protein pathway while minimally recruiting the β-arrestin pathway, which is linked to side effects. mdpi.commdpi.com This functional selectivity is thought to arise from the distinct receptor conformations stabilized by different ligands, which in turn favor coupling to either G proteins or β-arrestins. mdpi.com

Numerous studies have investigated biased agonism for various opioid ligands, demonstrating that it is possible to separate G protein activation from β-arrestin recruitment. frontiersin.orgnih.gov For instance, the FDA-approved drug oliceridine (B1139222) (TRV130) was developed as a G protein-biased µ-opioid receptor agonist. mdpi.comthermofisher.com The characterization of functional selectivity requires quantitative comparison of a ligand's potency and efficacy in both G protein and β-arrestin assays. frontiersin.org

The distinct pharmacological profile of this compound compared to morphine suggests potential differences in functional selectivity. nih.gov However, detailed preclinical studies quantifying the bias factor of this compound at µ, δ, and κ opioid receptor subtypes are lacking in the current body of research. Such studies would be crucial for determining if its unique properties translate to a favorable signaling profile with reduced liability for adverse effects.

Modulation of Intracellular Signaling Cascades (e.g., MAP Kinases)

Downstream of both G protein and β-arrestin activation, opioid receptors modulate numerous intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. plos.org The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. frontiersin.org These pathways are involved in regulating a wide array of cellular processes, including gene expression, proliferation, and apoptosis. frontiersin.org

Opioid-induced activation of the MAPK pathway can be complex and context-dependent. For example, in enteric neurons, activation of the MAPK/ERK pathway is dependent on receptor endocytosis. plos.org Chronic morphine exposure has been shown to activate ERK, p38, and JNK in the nervous system, contributing to phenomena like tolerance and paradoxical pain. frontiersin.org The activation of ERK/MAP kinases can, in turn, influence receptor desensitization and internalization, for instance by preventing β-arrestin from interacting with the activated receptor. nih.gov Limited data suggests an association between this compound and the MAPK/PI3K/Akt signaling pathways, indicating that, like other opioids, its effects are likely mediated through these complex intracellular networks. researcher.life

Ion Channel Modulation in Cellular Models

A key effector mechanism for Gαi/o-coupled receptors is the modulation of ion channel activity. The Gβγ subunits, released upon receptor activation, can directly interact with and modulate various ion channels. painphysicianjournal.com A primary effect is the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. ionbiosciences.com Activation of GIRK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, which is a major contributor to opioid-induced analgesia.

Opioids also inhibit voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. The modulation of these ion channels is fundamental to the inhibitory effect of opioids on nociceptive signaling pathways. thejh.org Cellular models to study these effects often involve electrophysiological techniques like patch-clamp to directly measure ion channel currents. nih.gov Additionally, fluorescence-based assays, such as thallium flux assays for GIRK channels, provide a high-throughput method for screening compound activity. ionbiosciences.com While it is established that opioids as a class modulate these channels, specific studies detailing the precise effects of this compound on different ion channel subtypes in cellular models are not extensively documented.

Preclinical In Vitro and In Vivo Pharmacological Models

Cellular Assay Systems for Opioid Receptor Activity Assessment

A diverse array of cellular assay systems is essential for the preclinical pharmacological characterization of opioid compounds like this compound. These assays, typically conducted in recombinant cell lines expressing a specific opioid receptor subtype (e.g., HEK-293 or CHO cells), allow for the detailed assessment of receptor binding, signal transduction, and subsequent cellular responses. mdpi.complos.orgfrontiersin.org

These in vitro tools are fundamental for determining the affinity, potency, and efficacy of new compounds, as well as for dissecting their mechanisms of action, such as their propensity for biased agonism.

Interactive Table of Cellular Assay Systems

| Assay Type | Principle | Information Gained | Key Components | Citations |

| Radioligand Binding | Measures the displacement of a radiolabeled ligand by a test compound. | Receptor affinity (Ki), receptor density (Bmax). | Radiolabeled opioid ligands, cell membranes. | frontiersin.orgnih.gov |

| [³⁵S]GTPγS Binding | Measures agonist-stimulated binding of a non-hydrolyzable GTP analog to G proteins. | G protein activation, agonist efficacy (Emax) and potency (EC50). | Cell membranes, [³⁵S]GTPγS, GDP. | mdpi.comohsu.edu |

| cAMP Accumulation | Measures the inhibition of forskolin-stimulated cAMP production. | Gαi/o pathway activation, agonist efficacy and potency. | Whole cells, adenylyl cyclase activator (forskolin), cAMP detection kit. | plos.orgnih.gov |

| β-Arrestin Recruitment | Measures the interaction between the opioid receptor and β-arrestin. | β-arrestin engagement, potential for desensitization and biased signaling. | Live cells, BRET/FRET pairs or enzyme complementation systems (e.g., PathHunter, Tango). | discoverx.comthermofisher.comfrontiersin.orgfrontiersin.org |

| Calcium Mobilization | Measures changes in intracellular calcium, often via chimeric G proteins that couple Gαi/o to the calcium pathway. | Receptor activation, agonist potency and efficacy (high-throughput). | Live cells, calcium-sensitive fluorescent dyes, chimeric G proteins. | frontiersin.orguah.es |

| Receptor Internalization | Visualizes or quantifies the movement of receptors from the cell surface to the interior. | Receptor desensitization and trafficking. | Fluorescently-tagged receptors, microscopy or plate-based imaging. | nih.govnih.gov |

| Ion Channel Flux | Measures the movement of ions (e.g., thallium as a surrogate for potassium) through channels. | Gβγ-mediated ion channel modulation (e.g., GIRK channels). | Live cells, ion-sensitive fluorescent dyes. | ionbiosciences.com |

Metabolic Pathways and Biotransformation Studies of Dihydronormorphine in Preclinical Systems

Identification of Dihydronormorphine Metabolites in Non-Human Biological Matrices

The identification of metabolites in preclinical species is crucial for understanding clearance pathways and ensuring that animal models are appropriate for toxicology studies. Research has identified this compound itself as a metabolite of other opioids, and has also characterized metabolites of N-substituted this compound analogues in various non-human biological systems.

In a study involving dogs administered normorphine, This compound was detected as a minor metabolite in urine, indicating that the reduction of the 7,8-double bond of normorphine occurs in vivo nih.gov.

More frequently, complex derivatives of this compound have been identified as metabolites of other parent drugs. For instance, studies on the metabolism of the opioid antagonist naloxone (B1662785) in chickens revealed the formation of N-allyl-14-hydroxy-7,8-dihydronormorphine-3-glucuronide as a major metabolite nih.govresearchgate.net. This same conjugated metabolite was also found in smaller quantities in rabbits researchgate.net. Similarly, in vitro studies using a soluble chicken liver enzyme system showed that the opioid antagonist naltrexone (B1662487) is metabolized to an epimer of N-cyclopropylmethyl-14-hydroxy-7,8-dihydronormorphine nih.govnih.gov. These findings highlight that the core structure of this compound is a scaffold that can be produced through the biotransformation of more complex morphinans.

The table below summarizes key metabolites related to this compound that have been identified in preclinical models.

| Parent Compound | Metabolite | Preclinical System |

| Normorphine | This compound | Dog (in vivo) nih.gov |

| Naloxone | N-allyl-14-hydroxy-7,8-dihydronormorphine-3-glucuronide | Chicken (in vivo) nih.govresearchgate.net |

| Naloxone | N-allyl-14-hydroxy-7,8-dihydronormorphine-3-glucuronide | Rabbit (in vivo) researchgate.net |

| Naltrexone | N-cyclopropylmethyl-14-hydroxy-7,8-dihydronormorphine | Chicken (in vitro liver enzyme) nih.govnih.gov |

Enzymatic Biotransformation Processes (e.g., Glucuronidation and Hydroxylation)

The transformation of this compound and related compounds is governed by several key enzymatic reactions, primarily occurring in the liver. These Phase I (functionalization) and Phase II (conjugation) reactions modify the drug to facilitate its excretion.

Reduction: The formation of this compound from normorphine in dogs demonstrates the action of a reductase enzyme that saturates the 7,8-double bond of the morphine scaffold nih.gov. The reduction of a 6-keto group to a 6-hydroxy group is another common reductive pathway for morphinans, as seen in the metabolism of naltrexone to a 6-hydroxy this compound derivative nih.govnih.gov.

Glucuronidation: This Phase II conjugation reaction is a dominant metabolic pathway for opioids. It involves the attachment of glucuronic acid to a functional group, typically a phenolic hydroxyl, which significantly increases the water solubility of the compound for renal excretion. The major metabolite of normorphine in dogs is normorphine-3-glucuronide nih.gov. Furthermore, the naloxone metabolite identified in chickens and rabbits is a glucuronide conjugate at the 3-position nih.govresearchgate.net. These reactions are catalyzed by Uridine-diphospho-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a key enzyme in morphine glucuronidation nih.govvdoc.pub.

Hydroxylation: This Phase I reaction introduces a hydroxyl (-OH) group into a compound. The naloxone metabolite found in chickens, N-allyl-14-hydroxy-7,8-dihydronormorphine-3-glucuronide, is hydroxylated at the C-14 position, a reaction typically catalyzed by cytochrome P450 enzymes nih.govresearchgate.net.

N-Dealkylation: This process, which involves the removal of an alkyl group from a nitrogen atom, is a primary route of metabolism for many opioids and is mediated by the cytochrome P450 (CYP) enzyme system scribd.com. While this compound is already an N-demethylated compound, its formation from a parent tertiary amine would proceed via this pathway.

Metabolic Stability Assessment in Preclinical Hepatic Microsomes and Hepatocytes

In preclinical drug development, assessing metabolic stability is a critical step to predict how quickly a drug will be cleared from the body, which influences its half-life and dosing regimen allucent.comnih.gov. These assays are typically conducted in vitro using subcellular fractions like hepatic microsomes or whole cells like hepatocytes nih.govsrce.hr.

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs . Hepatocytes, being intact liver cells, provide a more complete metabolic picture, as they contain the full complement of metabolic enzymes, cofactors, and transport systems nih.gov. The standard approach involves incubating the test compound with microsomes or hepatocytes and monitoring its concentration over time. From this data, key parameters such as the intrinsic clearance (CLint) and in vitro half-life (t½) are calculated nih.gov.

While specific metabolic stability data for this compound in preclinical hepatic systems are not available in the reviewed literature, it has been noted in other contexts that N-demethylated derivatives can exhibit improved metabolic stability compared to their parent N-methylated structures researchgate.net. Such studies are essential to determine if a compound is cleared too rapidly to be effective or so slowly that it might accumulate and cause toxicity.

Cytochrome P450 (CYP450) Enzyme Inhibition and Induction Studies

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins responsible for the oxidative metabolism of the vast majority of drugs msdmanuals.com. Preclinical studies must evaluate a compound's potential to inhibit or induce these enzymes to predict the risk of drug-drug interactions (DDIs) in a clinical setting nih.gov. Inhibition of a CYP enzyme can lead to dangerously high levels of a co-administered drug, while induction can cause a co-administered drug to be cleared too quickly, reducing its efficacy msdmanuals.com.

Standard in vitro assays for DDI potential involve incubating the drug with human liver microsomes or specific recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to measure changes in their metabolic activity nih.gov.

Direct studies on CYP inhibition or induction by this compound are not prominent in the literature. However, research on the closely related compound dihydrocodeine provides strong insight. A study using human liver microsomes demonstrated that the O-demethylation of dihydrocodeine to form dihydromorphine is primarily catalyzed by CYP2D6 , whereas its N-demethylation is mediated by CYP3A4 nih.gov. This suggests that these two isoforms are highly likely to be involved in the biotransformation of similar morphinan (B1239233) structures like this compound. The general N-dealkylation of morphinans is known to be a P450-dependent process occurring in liver microsomes scribd.com.

Metabolite Profiling and Identification Methodologies in Drug Discovery

Metabolite profiling aims to identify the structure of metabolites to understand clearance pathways and to detect any human-specific or disproportionately high metabolites that could have safety implications srce.hrnuvisan.com. A range of analytical techniques are employed in preclinical studies to isolate and identify these biotransformation products.

The identification of this compound and its derivatives has utilized several established methodologies:

Chromatography: Thin-layer chromatography (TLC) has been used for the preparative isolation of metabolites from biological extracts nih.gov. For quantitative analysis and separation, gas chromatography (GC) has been employed nih.gov. In a key study, gas-liquid chromatography coupled with mass spectrometry (GLC-MS) was the method used to detect this compound as a metabolite of normorphine nih.gov. Modern drug discovery often relies on ultra-high-performance liquid chromatography (UPLC) for its superior resolution and speed epdf.pub.

Mass Spectrometry (MS): MS is a powerful tool for detection and structural elucidation, often coupled with a chromatography system (e.g., LC-MS). High-resolution MS, such as Time-of-Flight (TOF), allows for the determination of the elemental composition of metabolites epdf.pub.

Spectroscopy: For definitive structural and stereochemical identification, spectroscopic methods are indispensable. Both Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the precise structure of the N-cyclopropylmethyl-14-hydroxy-7,8-dihydronormorphine metabolite of naltrexone nih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of N-Substitution on Opioid Receptor Affinity and Efficacy Profiles

The substituent at the nitrogen atom (N-17) of the dihydronormorphine scaffold plays a pivotal role in determining its activity at opioid receptors. The nature of this substituent can dramatically alter a compound's affinity (the strength of its binding to a receptor) and its efficacy (its ability to activate the receptor). painphysicianjournal.com

Replacing the hydrogen atom at the N-17 position with different chemical groups has been a key strategy in opioid drug development. For instance, the substitution of a methyl group in morphine to create N-phenethylnormorphine results in a potent µ-opioid receptor (MOR) agonist. mdpi.com However, this outcome is not universal across all opioid structures. mdpi.com In some cases, the addition of an N-phenethyl moiety can convert an agonist into an antagonist. mdpi.com

The size and nature of the N-substituent can also influence selectivity for different opioid receptor subtypes (µ, δ, and κ). For example, extending a carbon chain from an N-cyanomethyl to an N-cyanopropyl group in a norhydromorphone (B170126) derivative led to a more than 30-fold increase in kappa-opioid receptor (KOR) agonist affinity. mdpi.com Conversely, bulky or rotationally restricted N-substituents can lead to a significant decrease in affinity and potency at all opioid receptors. mdpi.com

The introduction of specific moieties on a phenyl ring within the N-substituent can also have profound effects. For example, a p-NO2 substitution can cause significant changes in opioid receptor activity and efficacy. mdpi.com This highlights the importance of interactions within the lower part of the receptor's binding pocket in modulating its function. mdpi.com

| Compound | N-Substituent | Receptor Affinity (Ki, nM) | Efficacy | Reference |

| This compound | -H | - | - | |

| N-phenethylnorhydromorphone | -CH2CH2C6H5 | MOR Agonist | Potent | mdpi.com |

| Compound 1a | -CH2CN | KOR: ~90 | - | mdpi.com |

| Compound 1b | -(CH2)3CN | KOR: High Affinity | Agonist | mdpi.com |

| Compound 1c | Extended & Restricted | Low Affinity | Low Potency | mdpi.com |

| Compound 1d | Bulky | Low Affinity | Low Potency | mdpi.com |

| Compound 2i | -CH2CH2(p-Cl)C6H4 | MOR & DOR: High Affinity | MOR: Partial Agonist, DOR: Full Agonist | mdpi.com |

This table summarizes the impact of various N-substituents on the opioid receptor affinity and efficacy of this compound derivatives.

Influence of C-Ring Modifications on Pharmacological Selectivity

Modifications to the C-ring of the this compound molecule can significantly influence its pharmacological selectivity. The saturation or unsaturation of the C-ring, as well as the introduction of various substituents, can alter the compound's preference for µ (mu), δ (delta), and κ (kappa) opioid receptors.

For example, the presence or absence of a double bond in the C-ring can affect a ligand's functional bias. elifesciences.org Studies comparing compounds with a saturated versus an unsaturated C-ring have revealed differences in their preference for G protein signaling pathways versus β-arrestin recruitment. elifesciences.org This is a critical aspect of modern opioid research, as ligands that are "biased" towards G protein pathways are hypothesized to produce analgesia with fewer side effects.

The introduction of substituents at various positions on the C-ring also plays a crucial role. For instance, methylation of the C-6 hydroxyl group of dihydromorphine can lead to an increase in analgesic potency. akjournals.com Conversely, introducing a hydroxyl group at the C-8 position can cause a considerable reduction in analgesic activity. akjournals.com

Furthermore, the addition of a 7-benzylidene group to N-substituted morphinans can influence efficacy at opioid receptors. frontiersin.org Modifications to the para-position of the aromatic ring of these 7-E-benzylidene-substituted compounds can lead to potent µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists with minimal activity at the κ-opioid receptor (KOR). frontiersin.org This demonstrates that even distant modifications can have a profound impact on the pharmacological profile.

Role of C14 Hydroxylation and Other Bridge Modifications in Receptor Interaction

The introduction of a hydroxyl group at the C-14 position of the this compound scaffold has a significant impact on its analgesic potency and receptor interaction. This modification is a key feature of several clinically important opioids.

Generally, the addition of a C-14 hydroxyl group to dihydromorphinone and its analogue dihydrocodeinone results in the more potent compounds oxymorphone and oxycodone, respectively. akjournals.com The enhancing effect of the C-14 hydroxyl group on analgesia is also observed when comparing 14-hydroxy-desomorphine to desomorphine. akjournals.com In the case of dihydromorphine itself, the introduction of a C-14 hydroxyl group also yields a stronger analgesic. akjournals.com

However, the effect of C-14 hydroxylation is not universally potency-enhancing across all morphine-like structures. For instance, 14-hydroxymorphine (B13426287) is less potent than morphine. akjournals.com The changes in pharmacological activity resulting from further functional group alterations in 14-hydroxylated morphines are generally similar to those seen in their 14-unsubstituted counterparts. akjournals.com

Derivatization at C3, C6, and other positions and their SAR implications

Derivatization at the C3 and C6 positions of the this compound molecule has been extensively explored to understand their role in receptor interaction and to develop new compounds with improved properties.

The phenolic hydroxyl group at the C3 position is generally considered crucial for high-affinity binding to opioid receptors, as it can form a key hydrogen bond within the receptor's binding site. nih.gov Substitutions at this position often lead to a decrease in potency at all opioid receptors. nih.gov However, some modifications can influence selectivity. For example, a 3-furyl analogue of morphine showed selectivity for µ-receptors that was comparable to morphine itself. nih.gov Replacing the 3-hydroxyl group with an amino group (-NH2) has been shown in some cases to have a favorable effect on activity, suggesting that the amino group can act as a bioisostere for the hydroxyl group. nih.gov

Modifications at the C6 position also have significant SAR implications. Methylation of the C6-hydroxyl group can increase analgesic potency. akjournals.com The conversion of the C6-hydroxyl group to an amine has led to a class of compounds known as aminomorphinans. nih.gov Furthermore, glucuronidation and sulfation at the C6 position, which are major metabolic pathways for morphine, can produce metabolites with potent analgesic activity. nih.gov For instance, morphine-6-sulfate has been shown to be a more potent analgesic than morphine. nih.gov

| Position | Modification | Effect on Activity/Selectivity | Reference |

| C3 | Substitution of -OH | Generally decreases potency | nih.gov |

| C3 | 3-furyl analogue | Selectivity for µ-receptors similar to morphine | nih.gov |

| C3 | Replacement of -OH with -NH2 | Can have a favorable effect on activity | nih.gov |

| C6 | Methylation of -OH | Increases analgesic potency | akjournals.com |

| C6 | Conversion of -OH to amine | Creates aminomorphinans | nih.gov |

| C6 | Sulfation | Can produce potent analgesic metabolites | nih.gov |

This table summarizes the structure-activity relationship (SAR) implications of derivatization at the C3 and C6 positions of this compound and related compounds.

Development of Predictive QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govfrontiersin.org For this compound derivatives, QSAR models can be powerful tools for predicting the opioid receptor affinity and efficacy of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. collaborativedrug.com

The development of a QSAR model typically involves several steps. First, a dataset of this compound derivatives with known biological activities is compiled. plos.org Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. plos.org

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to identify the descriptors that best correlate with the observed biological activity. nih.govfrontiersin.org The resulting equation or model can then be used to predict the activity of new compounds based on their calculated descriptors. nih.gov

A robust QSAR model must be rigorously validated to ensure its predictive power. scielo.org.mx This is often done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not included in the model's development. frontiersin.org

For this compound derivatives, QSAR studies can help to:

Identify the key physicochemical properties that govern opioid receptor binding.

Predict the potency of new derivatives before they are synthesized, saving time and resources. nih.gov

Guide the design of new compounds with desired pharmacological profiles, such as enhanced selectivity for a particular opioid receptor subtype.

While specific QSAR models for this compound are often proprietary or found within detailed scientific literature, the principles of their development and application are well-established in the field of computational drug design. plos.org

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are computational strategies that are particularly useful when the three-dimensional structure of the target receptor is unknown. jubilantbiosys.comgardp.org These methods rely on the information derived from a set of molecules known to be active at the target. gardp.org

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com For this compound derivatives, a pharmacophore model would identify the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for binding to opioid receptors. mdpi.com

The process of generating a pharmacophore model typically involves:

Aligning a set of active this compound derivatives.

Identifying the common chemical features among these molecules. mdpi.com

Defining the 3D arrangement of these features. mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active at the opioid receptor. nih.gov This process is known as virtual screening.

Ligand-based drug design encompasses a broader set of principles that use the knowledge of active ligands to guide the design of new ones. jubilantbiosys.com This can involve:

Analog design: Making small, systematic modifications to a known active compound to improve its properties. jubilantbiosys.com

Scaffold hopping: Replacing the core structure of a known active compound with a different chemical scaffold while maintaining the key pharmacophoric features. jubilantbiosys.com

Both pharmacophore modeling and broader ligand-based design principles are integral to the discovery and optimization of novel this compound derivatives with improved therapeutic potential. nih.gov They allow medicinal chemists to rationally design new molecules with a higher probability of success, even in the absence of a detailed receptor structure. nih.gov

Computational and Theoretical Studies in Dihydronormorphine Research

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. This technique is crucial for elucidating the binding mechanisms of compounds like dihydronormorphine with opioid receptors.

Prediction of this compound Binding Modes and Poses at Opioid Receptors

Molecular docking studies are employed to predict the specific binding orientation, or "pose," of this compound within the binding pockets of the μ (mu), δ (delta), and κ (kappa) opioid receptors. These studies suggest that the binding of this compound, like other opioids, is primarily driven by interactions with key amino acid residues. For instance, a conserved aspartic acid residue (D1383.32) in transmembrane helix 3 is considered essential for anchoring positively charged ligands like this compound. mdpi.com The orientation of the ligand is further stabilized by hydrophobic interactions with surrounding residues. The subtle differences in the amino acid composition of the binding pockets among the receptor subtypes are thought to be responsible for the varying binding affinities and selectivities of different opioids. mdpi.com

Computational Estimation of Ligand-Receptor Binding Affinity

A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the receptor. plos.org These scores are calculated based on the predicted intermolecular interactions, such as hydrogen bonds and van der Waals forces. nrfhh.com A strong correlation between docking scores and experimentally determined binding affinities allows for the classification of opioids into different binding concentration regimes. plos.org For example, a study on fentanyl derivatives demonstrated that compounds with sub-nanomolar binding affinity at the μ-opioid receptor had significantly lower (more favorable) binding scores than less potent derivatives. plos.org This computational approach can be used to predict the binding strength of new this compound analogs. plos.org

Table 1: Example of Molecular Docking Data for Opioids at the Mu-Opioid Receptor This table is illustrative and provides a general representation of typical data obtained from molecular docking studies.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Morphine | -8.5 | Asp147, Tyr148, Trp318 |

| Fentanyl | -9.2 | Asp147, His319, Trp293 |

| Buprenorphine | -9.1 | Asp147, Tyr326, Ile296 |

| Hydromorphone | -8.4 | Asp147, Tyr148, Met151 |

| Oxymorphone | -8.4 | Asp147, Tyr148, Lys233 |

Source: Adapted from findings in studies on opioid docking. nrfhh.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex. dovepress.comnih.gov These simulations track the movements of atoms over time, providing insights into the conformational changes that occur upon ligand binding. nih.govscielo.br MD simulations can be used to assess the stability of docking poses and to identify crucial dynamic interactions that are not apparent from static models. mdpi.com This technique is valuable for understanding how this compound binding might induce the specific receptor conformations necessary for signal transduction. mdpi.comescholarship.org

Homology Modeling of Opioid Receptors for Structure-Based Ligand Design

Experimentally determining the three-dimensional structure of every opioid receptor subtype in every possible conformational state is challenging. Homology modeling provides a way to build a 3D model of a target receptor based on the known structure of a related protein. nih.govnih.gov For opioid receptors, which are G protein-coupled receptors (GPCRs), the crystal structure of bovine rhodopsin was historically used as a template. nih.govnih.gov More recently, the availability of crystal structures for various GPCRs, including opioid receptors in different activation states, has significantly improved the accuracy of homology models. nih.govfrontiersin.orgmdpi.com These models are instrumental in structure-based drug design, allowing for the computational investigation of this compound's interactions with receptor models that closely mimic their native structures. nih.gov

Virtual Screening Methodologies for the Identification of Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific target receptor. europa.eusourceforge.ionvidia.com This process can be either structure-based or ligand-based. In structure-based virtual screening (SBVS), compounds are docked into the 3D structure of the opioid receptor, and those with the best-predicted binding affinities are selected for further investigation. nvidia.com Ligand-based virtual screening (LBVS) uses the known structure of an active ligand, such as this compound, as a template to find other compounds with similar properties. ugm.ac.id These methods can significantly accelerate the discovery of novel this compound analogs with potentially improved pharmacological profiles. frontiersin.orgbiorxiv.org

Integration of Computational Approaches in Opioid Ligand Discovery and Optimization

The modern drug discovery process for opioid ligands heavily relies on the integration of various computational methods. mdpi.combiorxiv.orgthermofisher.com The workflow often begins with the creation of a high-quality receptor model through homology modeling or the use of an experimentally determined structure. frontiersin.org This model is then used for virtual screening to identify initial "hit" compounds. europa.eu Molecular docking and MD simulations are subsequently employed to refine the binding poses of these hits and to understand the molecular basis of their activity. mdpi.commdpi.com This detailed understanding guides medicinal chemists in the rational design and optimization of new this compound analogs, creating a synergistic cycle between computational prediction and experimental validation. biorxiv.orgthermofisher.com

Analytical Methodologies for Dihydronormorphine in Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the separation and quantification of dihydronormorphine from complex matrices. nih.govmpg.de High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often selected for its robustness and versatility in analyzing pharmaceutical compounds. japsonline.comscielo.org.mx The development of an HPLC method involves a systematic approach, often guided by Quality by Design (QbD) principles, to define an analytical target profile and identify critical method variables such as mobile phase composition, pH, and column temperature. scielo.br For instance, a Reverse-Phase HPLC (RP-HPLC) method might be chosen based on the polarity of this compound. japsonline.com The goal is to achieve optimal separation from other related compounds or impurities. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, offer enhanced sensitivity and specificity, making them particularly suitable for quantifying low concentrations of drugs and their metabolites in biological samples. nih.govcolumbia.edumdpi.com These techniques combine the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. nih.gov In LC-MS/MS, a precursor ion corresponding to this compound is selected and fragmented, and specific product ions are monitored, a process known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). columbia.edunih.gov This high specificity allows for accurate quantification even in complex biological matrices like blood or cerebrospinal fluid. mdpi.com The development of such methods involves optimizing parameters for both the chromatographic separation and the mass spectrometric detection to ensure reliability and accuracy. columbia.edumedrxiv.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Applications in Research |

|---|---|---|---|

| HPLC | Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase. mpg.de | Robust, versatile, widely available. japsonline.comunodc.org | Quantification in pharmaceutical formulations, stability studies. japsonline.commdpi.com |

| LC-MS/MS | Combines HPLC separation with mass spectrometric detection for high selectivity and sensitivity. nih.govnih.gov | High sensitivity and specificity, suitable for complex matrices, provides structural information. mdpi.comchimia.ch | Quantification in biological samples (blood, plasma, tissue), metabolite identification, pharmacokinetic studies. columbia.eduumich.eduojp.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. pacificbiolabs.com Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the compound and its fragments, which is crucial for identification. pacificbiolabs.commdpi.com High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its impurities. pacificbiolabs.commdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful method for identifying and characterizing impurities and degradation products in a sample. chimia.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the detailed structural elucidation of organic molecules like this compound. mdpi.comrsc.org One-dimensional (1D) NMR (e.g., ¹H and ¹³C NMR) provides information about the chemical environment of the atoms within the molecule. nih.gov Advanced two-dimensional (2D) NMR techniques can establish the connectivity between atoms, confirming the complete structural framework. In recent years, computational methods and machine learning have been integrated with NMR data to aid in the structural elucidation process, making it faster and more reliable. nih.govfrontiersin.org

Purity assessment often involves a combination of chromatographic and spectroscopic methods. pacificbiolabs.com HPLC can separate impurities from the main compound, and subsequent analysis by MS can help identify their structures. unodc.org Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy can also be used as complementary methods for identification and to detect the presence of contaminants. pacificbiolabs.com

Immunoassays for this compound Detection in Research Samples

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and an antigen to detect and quantify substances. news-medical.netarborassays.com These assays are known for their high sensitivity and specificity, making them valuable for detecting this compound in various research samples. nih.gov The fundamental principle involves a competitive binding reaction where the this compound in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. news-medical.netnih.gov

Different types of immunoassays can be employed, including:

Radioimmunoassay (RIA) : This technique uses a radioisotope as the label. While historically significant due to its high sensitivity, the use of radioactive materials poses health and disposal challenges. news-medical.net

Enzyme-Linked Immunosorbent Assay (ELISA) : In ELISA, an enzyme is conjugated to the antibody. The presence of the target antigen is detected by adding a substrate that the enzyme converts into a measurable signal, such as a color change. news-medical.netarborassays.com ELISAs are widely used due to their high specificity, sensitivity, and suitability for high-throughput screening. news-medical.net

Chemiluminescence Immunoassays (CLIA) : These assays use a luminescent molecule as a label, and the signal is generated through a chemical reaction that produces light. news-medical.net

While immunoassays are excellent screening tools due to their speed and cost-effectiveness, they can sometimes exhibit cross-reactivity with structurally similar compounds. ucdavis.edu Therefore, positive results from immunoassays are often confirmed using more specific methods like chromatography-mass spectrometry. ucdavis.edu The development of highly sensitive immunoassays, such as Single Molecule Counting (SMC®) technology, allows for the detection of very low concentrations of a drug, providing more complete pharmacokinetic and pharmacodynamic profiles.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a crucial tool in pharmacological research for characterizing the interaction of compounds like this compound with their target receptors. sygnaturediscovery.comgiffordbioscience.com These assays use a radiolabeled ligand (a molecule that binds to a receptor) to measure the binding of a test compound to specific receptors. giffordbioscience.commerckmillipore.com They are essential for determining key binding parameters that describe the affinity and selectivity of a drug for its receptor. giffordbioscience.comnih.gov

The primary types of radioligand binding assays include:

Saturation Assays : These experiments involve incubating receptor preparations with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. sygnaturediscovery.comnih.gov A lower Kd value indicates a higher binding affinity. giffordbioscience.com

Competition Assays : In these assays, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound (like this compound). nih.govmdpi.com This allows for the determination of the inhibitory constant (Ki) of the test compound, which reflects its potency in displacing the radiolabeled ligand from the receptor. giffordbioscience.com

Kinetic Assays : These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor. giffordbioscience.comnih.gov

These assays can be performed using various biological preparations, such as cell membranes from cells expressing the receptor of interest, tissue homogenates, or even tissue slices for autoradiography, which provides spatial information about receptor distribution. sygnaturediscovery.comgiffordbioscience.comnih.gov The data generated from these assays are fundamental to understanding the receptor pharmacology of this compound. mdpi.com

Table 2: Key Parameters Determined by Radioligand Binding Assays

| Parameter | Description | Significance in this compound Research |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.com | Indicates the affinity of this compound for a specific receptor; a lower Kd signifies higher affinity. |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. giffordbioscience.com | Measures the potency of this compound in inhibiting the binding of another ligand. |

| Bmax (Maximum Binding Capacity) | The total number of receptors in a given sample. giffordbioscience.com | Provides information on receptor density in a particular tissue or cell preparation. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce a specific biological activity by 50%. giffordbioscience.com | A practical measure of the functional strength of this compound as an inhibitor. |

Future Directions and Emerging Research Avenues in Dihydronormorphine Studies

Advancements in Stereoselective and Efficient Dihydronormorphine Synthesis

The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its derivatives for research and potential therapeutic use. Traditional methods often involve multiple steps with modest yields. However, recent advancements in catalysis and synthetic methodologies are paving the way for more streamlined and effective syntheses.

Future research is focused on several key areas:

Novel Catalytic Systems: The use of transition metal catalysts, such as those based on palladium and copper, is being explored to facilitate key bond-forming reactions with high stereoselectivity. scirp.org For example, new catalytic systems are being developed for N-demethylation and subsequent N-alkylation reactions, which are critical steps in the synthesis of this compound derivatives from precursors like morphine. mdpi.comresearchgate.net

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of engineered enzymes could allow for the synthesis of specific stereoisomers of this compound, which is challenging to achieve with conventional methods. nih.gov

Flow Chemistry: Continuous flow synthesis is gaining traction as a method to improve the efficiency, safety, and scalability of chemical reactions. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste.

A significant challenge in the synthesis of this compound derivatives is the control of stereochemistry. The development of methods for the diastereomerically enriched synthesis of morphinans is a key area of research. google.com This often involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. mdpi.commdpi.com

Exploration of Novel Receptor Interactions and Allosteric Modulation

While this compound is known to primarily interact with the mu-opioid receptor (MOR), there is growing interest in understanding its interactions with other receptors and the potential for allosteric modulation. This could lead to the development of drugs with improved side-effect profiles.

Key research areas include:

Comprehensive Receptor Screening: Systematically screening this compound and its derivatives against a wide range of receptors, including other opioid receptors (delta and kappa), as well as non-opioid receptors, could reveal novel interactions. plos.org This could explain some of the unique pharmacological properties of certain derivatives and open up new therapeutic avenues.

Allosteric Modulation: Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site. nih.gov PAMs can enhance the effect of the endogenous opioid peptides, potentially leading to analgesia with fewer side effects. nih.govnih.gov The search for PAMs that act on the mu-opioid receptor is a promising area of research. nih.govnih.gov

Biased Agonism: This refers to the ability of a ligand to preferentially activate one signaling pathway over another. thermofisher.com Designing this compound derivatives that are biased agonists could lead to drugs that retain analgesic efficacy while reducing unwanted side effects like respiratory depression and tolerance. thermofisher.com

The development of novel ligands with mixed receptor profiles, such as those that interact with multiple opioid receptors, is also being explored as a strategy to create safer and more effective analgesics. mdpi.com

Development of Advanced Preclinical Models for Mechanistic Insights

To better understand the mechanisms of action of this compound and to predict its effects in humans, more sophisticated preclinical models are needed. Traditional animal models have limitations, and there is a push to develop more relevant and predictive models.

Future directions in preclinical modeling include:

Humanized Models: The development of "humanized" mice, which have been genetically engineered to express human genes, can provide more accurate models of human immune responses and drug metabolism. mdpi.com

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a 3D arrangement that mimics the structure and function of human organs. nih.govnih.gov Organ-on-a-chip models can be used to study the effects of drugs on specific organs and to predict toxicity with greater accuracy than traditional cell cultures. nih.govnih.gov

Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from a patient's own cells and then differentiated into various cell types, such as neurons. nih.gov These cells can be used to create patient-specific models of disease and to test the efficacy and toxicity of drugs. nih.gov

These advanced models will be crucial for gaining a deeper understanding of the complex biological effects of this compound and for accelerating the development of new and safer opioid-based therapies.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Opioid Research

Omics technologies, such as proteomics and metabolomics, allow for the large-scale study of proteins and metabolites in a biological system. humanspecificresearch.orgscielo.org.mx The integration of these technologies into opioid research can provide a more comprehensive understanding of the molecular mechanisms underlying the effects of drugs like this compound. oup.comnih.gov

Key applications of omics technologies in this field include:

Biomarker Discovery: Proteomics and metabolomics can be used to identify biomarkers that can predict a patient's response to a drug or their risk of developing side effects. scielo.org.mxuninet.edu

Mechanism of Action Studies: By analyzing changes in the proteome and metabolome after drug administration, researchers can gain insights into the signaling pathways and cellular processes that are affected by the drug. nih.govresearchgate.net